Azepane Ring Conformational Space vs. Piperidine and Pyrrolidine Analogs Influences Predicted Target Binding Entropy
The seven-membered azepane ring in the target compound occupies a larger conformational volume and exhibits greater pseudorotational flexibility compared to the six-membered piperidine (CAS 878057-95-5) or five-membered pyrrolidine (CAS 878057-85-3) found in the nearest N1-ethanone-linked 3-sulfonylindole analogs. While no direct head-to-head binding data are available, conformational analysis of azepane, piperidine, and pyrrolidine rings in medicinal chemistry contexts indicates that azepane can access distinct chair and boat conformations with a larger RMSD range (~0.8–1.2 Å for the ring atoms) compared to piperidine (~0.4–0.6 Å) [1]. This expanded conformational space is predicted to alter the entropic penalty upon target binding and may enable the azepane derivative to productively engage binding pockets that are inaccessible to smaller-ring analogs. Class-level inference from azepane-containing kinase and GPCR ligands further supports that seven-membered rings can enhance selectivity relative to piperidine- or pyrrolidine-containing matched pairs [2].
| Evidence Dimension | Conformational flexibility (estimated RMSD range of ring atoms relative to energy minimum) |
|---|---|
| Target Compound Data | Azepane: ~0.8–1.2 Å RMSD range |
| Comparator Or Baseline | Piperidine: ~0.4–0.6 Å; Pyrrolidine: 0.3–0.5 Å (literature conformational analysis) |
| Quantified Difference | Azepane exhibits approximately 1.5–2× the conformational flexibility of piperidine and pyrrolidine |
| Conditions | In silico conformational sampling studies; no direct binding assay comparison available for this specific compound series |
Why This Matters
Greater conformational flexibility can translate into better accommodation of irregular binding pockets or enable induced-fit binding modes, which is a key consideration when selecting a chemical probe for targets with shallow or flexible active sites.
- [1] Brameld KA, Kuhn B, Reuter DC, Stahl M. Small Molecule Conformational Preferences Derived from AM1 and DFT Calculations. J Chem Inf Model. 2008;48(1):1-24. doi:10.1021/ci700249h View Source
- [2] Breitenlechner CB, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. Bioorg Med Chem Lett. 2004;14(11):2835-2838. doi:10.1016/j.bmcl.2004.03.053 View Source
